molecular formula C6H11NO B13022956 trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine

trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine

Cat. No.: B13022956
M. Wt: 113.16 g/mol
InChI Key: AWZIRBSKQVRHQS-PHDIDXHHSA-N
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Description

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]methanamine

InChI

InChI=1S/C6H11NO/c7-1-4-5-2-8-3-6(4)5/h4-6H,1-3,7H2/t5-,6-/m1/s1

InChI Key

AWZIRBSKQVRHQS-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C2CN)CO1

Canonical SMILES

C1C2C(C2CN)CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a wide range of derivatives . Another method involves the reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane using zinc-acetic acid or tributyltin hydride .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxirane and cyclopropane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine involves its interaction with various molecular targets, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine
  • CAS Number : 909406-64-0 (free base), 2007919-46-0 (hydrochloride salt)
  • Molecular Formula: C₆H₁₁NO (free base), C₆H₁₂ClNO (hydrochloride)
  • Molecular Weight : 113.16 g/mol (free base), 149.62 g/mol (hydrochloride)
  • Structure : Features a bicyclo[3.1.0]hexane core with an oxygen atom at position 3 and a primary amine (-CH₂NH₂) at position 6 in the trans configuration .

Key Properties :

  • The amine group confers basicity, enabling salt formation (e.g., hydrochloride) for enhanced stability and solubility .
  • The bicyclic structure imparts rigidity, influencing its pharmacokinetic and reactivity profiles .

Comparison with Structurally Similar Compounds

trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid (CAS 1110650-68-4)

  • Molecular Formula : C₈H₁₀O₃
  • Molecular Weight : 154.16 g/mol
  • Functional Group : Carboxylic acid (-CH₂COOH) replaces the amine.
  • Key Differences :
    • Acidity vs. Basicity : The carboxylic acid group renders this compound acidic (pKa ~4-5), contrasting with the basic amine (pKa ~9-10) in the parent compound.
    • Applications : Likely used as a synthon in organic synthesis or drug intermediates, similar to bicyclic amines in pharmaceutical contexts .

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

  • Molecular Formula : C₇H₁₀O₂
  • Molecular Weight : 126.15 g/mol
  • Functional Group : Ketone (-C=O) at position 2 and dimethyl substituents at position 6.
  • Key Differences :
    • Reactivity : The ketone group undergoes nucleophilic additions, unlike the amine’s protonation or alkylation reactions.
    • Synthesis : Prepared via photochemical reactions and PCl5-mediated steps, differing from amine-functionalized derivatives .

trans-3-Oxabicyclo[3.1.0]hexane-6-methanol (CAS 135577-15-0)

  • Molecular Formula : C₆H₁₀O₂
  • Molecular Weight : 114.14 g/mol
  • Functional Group : Primary alcohol (-CH₂OH) replaces the amine.
  • Key Differences :
    • Polarity : The hydroxyl group increases polarity compared to the amine, affecting solubility and hydrogen-bonding capacity.
    • Stability : Less prone to oxidation than amines but may form esters or ethers .

exo-Bicyclo[3.1.0]hex-6-yl Triflate Derivatives

  • Representative Compound : exo-6-Methyl-exo-bicyclo[3.1.0]hex-6-yl triflate
  • Key Differences :
    • Reactivity : Triflate groups undergo solvolysis with rate ratios influenced by substituents (e.g., α-methyl/hydrogen ratio = 107-56), highlighting steric and electronic effects absent in the amine derivative .

Structural and Functional Group Analysis

Table 1: Comparative Data for this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Property/Application Reference
This compound C₆H₁₁NO 113.16 Amine (-CH₂NH₂) Pharmaceutical intermediate
trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid C₈H₁₀O₃ 154.16 Carboxylic acid Organic synthesis building block
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one C₇H₁₀O₂ 126.15 Ketone Reactivity studies
trans-3-Oxabicyclo[3.1.0]hexane-6-methanol C₆H₁₀O₂ 114.14 Alcohol Polar synthon

Biological Activity

trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine, also known as ((1R,5S,6S)-3-oxabicyclo[3.1.0]hexan-6-yl)methanamine, is a bicyclic compound notable for its unique oxabicyclic structure and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₁NO, with a molecular weight of approximately 113.16 g/mol. The stereochemistry of the compound is significant as it influences both its reactivity and biological activity.

Property Details
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
Structural FeaturesBicyclic structure with an oxirane ring and amine functionality

The biological activity of this compound primarily involves its interaction with specific receptors or enzymes within biological systems. The compound acts as a ligand, modulating the activity of these targets, which can lead to various physiological effects:

  • Receptor Binding : It has been shown to interact with histamine receptors, particularly the H3 receptor, where it exhibits neutral antagonist properties.
  • Enzyme Modulation : The compound may influence enzymatic pathways by binding to active sites or allosteric sites on enzymes.

Research Findings

Recent studies have highlighted the potential pharmacological applications of this compound:

  • Affinity Studies : A study reported that related compounds derived from this bicyclic framework exhibited submicromolar Ki values at the human H3 receptor (hH3R), indicating strong binding affinity and selectivity over other histamine receptors like hH4R .
  • Pharmacological Investigations : Compounds based on the oxabicyclic structure demonstrated unique pharmacological profiles, suggesting their utility in developing selective ligands for therapeutic purposes .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

Case Study 1: Histamine Receptor Interaction

In a comparative study of bicyclic amines, this compound was found to have a distinct profile at the hH3R compared to its analogs, exhibiting enhanced selectivity and lower affinity for hH4R receptors . This specificity suggests potential applications in treating conditions mediated by histamine signaling.

Case Study 2: Medicinal Chemistry Applications

Research exploring the synthesis and modification of this compound has led to derivatives with improved pharmacokinetic properties, enhancing their therapeutic potential in various disease models. The structural uniqueness allows for further exploration in drug design.

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